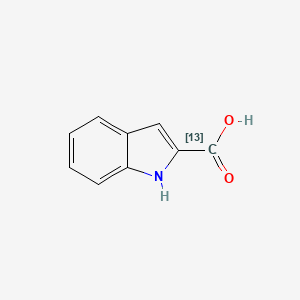

1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)/i9+1 |

InChI Key |

HCUARRIEZVDMPT-QBZHADDCSA-N |

Synonyms |

2-Carboxyindole-13C; 2-Indolylformic Acid-13C; NSC 16598-13C; |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 1H-Indole-2-Carboxylic Acid

Introduction

This compound (I2CA) is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its indole core is a prevalent motif in numerous natural products and pharmacologically active molecules. Derivatives of I2CA have shown a wide range of biological activities, including acting as antagonists for the glycine-binding site of the NMDA receptor, and as potential antifungal and anti-inflammatory agents. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and methodologies.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are compiled from various experimental and computational sources, providing a quantitative basis for its behavior in different chemical environments.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | |

| Molecular Weight | 161.16 g/mol | |

| Appearance | Off-white powder / Solid | |

| Melting Point | 202-206 °C, 203-206 °C | |

| CAS Number | 1477-50-5 |

Solubility and Partitioning Characteristics

| Property | Value | Method/Solvent | Source(s) |

| pKa | 4.44 | Experimental | |

| LogP (Octanol/Water) | 1.19 / 2.31 | Experimental | |

| 1.384 / 2.30 | Calculated/Estimated | ||

| Water Solubility | "Very soluble" | General Observation | |

| 719.9 mg/L @ 25 °C | Estimated | ||

| Log₁₀WS (mol/L) | -2.56 | Calculated | |

| Solubility in Organics | Soluble | Ethanol, DMSO, Methanol |

Crystal and Molecular Structure

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction.

-

Crystal System: Orthorhombic

-

Space Group: Pna2₁

-

Key Structural Features: In the crystalline state, I2CA molecules form planar ribbons. These structures are stabilized by intermolecular hydrogen bonds of two types: O–H···O and N–H···O. The carboxylic acid's hydroxyl group and the indole's N-H group both act as hydrogen bond donors, while the carbonyl oxygen of the carboxylic acid acts as an acceptor for two hydrogen bonds. This intricate network of hydrogen bonds dictates the molecular packing and influences properties such as melting point and solubility.

Experimental Protocols

The determination of the physicochemical properties of this compound involves specific analytical techniques. Below are summaries of key experimental methodologies cited in the literature.

Solubility Determination by the Synthetic Method

A dynamic (synthetic) method is employed to measure the solubility of I2CA in various pure solvents across a range of temperatures. The general workflow for this technique is outlined below.

Caption: Workflow for determining the solubility of this compound.

-

Protocol Summary:

-

A known mass of this compound is mixed with a known volume of the test solvent in a sealed vessel.

-

The suspension is heated at a constant rate with continuous stirring.

-

A laser beam is passed through the suspension. The point of complete dissolution is identified by a sharp increase in laser light transmission.

-

The temperature at which the last solid particle dissolves is recorded as the equilibrium solubility temperature for that specific concentration.

-

The process is repeated with different concentrations to generate a solubility curve.

-

The experimental data are then correlated using thermodynamic models, such as the modified Apelblat equation, to describe the relationship between solubility and temperature.

-

Single-Crystal X-ray Diffraction

This technique is used to determine the precise three-dimensional arrangement of atoms within the crystal lattice of I2CA.

-

Protocol Summary:

-

Crystal Growth: High-quality single crystals of I2CA are grown, typically by slow evaporation of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam at a controlled temperature (e.g., 100 K or 293 K). As the crystal is rotated, a detector collects the diffraction patterns produced by the X-ray scattering from the electron clouds of the atoms.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and subsequently refined to best fit the experimental data. This process yields a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonds.

-

NMDA Receptor Binding and Functional Assays

The inhibitory activity of I2CA at the glycine binding site of the NMDA receptor is a key aspect of its pharmacological profile. This is assessed using a combination of radioligand binding and electrophysiological assays.

-

Protocol Summary:

-

Radioligand Binding Assay: This assay measures the ability of I2CA to displace a radiolabeled ligand (e.g., [³H]glycine) from the NMDA receptor in preparations of brain membranes. The inhibition constant (Ki) is determined, indicating the affinity of I2CA for the glycine site.

-

Electrophysiological Assay: Rat cortex mRNA is injected into Xenopus oocytes, which then express functional NMDA receptors on their cell surface. Using two-electrode voltage-clamp techniques, the electrical currents induced by NMDA and the co-agonist glycine are measured. I2CA is then introduced to the system, and its ability to competitively inhibit the glycine-potentiated NMDA current is quantified. A parallel right-ward shift in the glycine dose-response curve in the presence of I2CA confirms competitive antagonism.

-

Logical & Biological Relationships

The physicochemical properties of this compound are intrinsically linked and dictate its biological function, particularly its interaction with the NMDA receptor.

Caption: Relationship between I2CA's structure, properties, and biological activity.

Signaling Pathway: Antagonism at the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function. Its activation requires the binding of both glutamate and a co-agonist, typically glycine. This compound acts as a competitive antagonist at the glycine binding site, thereby preventing receptor activation and subsequent ion channel opening.

Caption: Competitive antagonism of I2CA at the NMDA receptor's glycine site.

This antagonistic action prevents the potentiation of NMDA-gated currents by glycine, effectively inhibiting the receptor's function even when glutamate is present. This mechanism is the basis for the neuroprotective effects observed for I2CA and its derivatives in models of excitotoxicity.

Conclusion

This compound possesses a well-defined set of physicochemical properties that make it a versatile scaffold in chemical and biological research. Its moderate lipophilicity, acidic nature, and potent hydrogen bonding capabilities are key determinants of its solubility, crystal structure, and significant pharmacological activity as an NMDA receptor antagonist. The data and protocols summarized in this guide provide a foundational resource for researchers aiming to utilize this important molecule in the development of new therapeutics and functional materials.

An In-depth Technical Guide to the Melting Point of 1H-Indole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 1H-indole-2-carboxylic acid, a crucial physical property for its identification, purity assessment, and application in research and development. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

This compound presents as an off-white powder. Its melting point is a key indicator of its purity, with pure samples exhibiting a sharp melting range. Impurities typically lead to a depression and broadening of the melting point range.

Table 1: Reported Melting Point of this compound

| Property | Value (°C) | Value (K) | Source(s) |

| Melting Point | 202 - 206 | 475.15 - 479.15 | [1][2] |

| Melting Point | 203 - 206 | 476.15 - 479.15 | [1] |

| Melting Point (Tfus) | 209.95 | 483.10 | [3] |

Experimental Protocols for Melting Point Determination

The melting point of this compound can be accurately determined using standard laboratory methods. The most common technique involves heating a small, powdered sample in a capillary tube.

2.1. Capillary Method using a Melting Point Apparatus

This method is a precise and widely used technique for determining the melting point of a solid organic compound.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (optional, for finely powdering the sample)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until the packed sample is 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get a rough estimate.

-

Accurate Determination: For a precise measurement, set the heating ramp to a slow rate (1-2 °C/min) starting from a temperature approximately 15-20 °C below the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Final Reading: Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range should be narrow (typically 0.5-2 °C).

2.2. Thiele Tube Method

This is a classic and effective method that uses a heated oil bath to ensure uniform temperature distribution.

Materials:

-

This compound sample

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube

-

High-boiling point mineral oil

-

Bunsen burner or micro-burner

-

Rubber band or a small piece of rubber tubing to attach the capillary tube to the thermometer

Procedure:

-

Sample Preparation and Loading: Prepare and load the capillary tube as described in section 2.1.

-

Assembly: Attach the capillary tube to the lower end of the thermometer using a rubber band. The sample in the capillary tube should be level with the thermometer bulb.

-

Apparatus Setup: Clamp the Thiele tube to a retort stand and fill it with mineral oil until the oil level is above the side arm. Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil but not touching the glass walls.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure a uniform temperature distribution.

-

Observation and Recording: As the temperature rises, carefully observe the sample. Record the temperatures at which melting begins and is complete. The heating rate should be slow (around 2 °C/min) near the melting point to ensure accuracy.

Biological Significance and Signaling Pathways

This compound and its derivatives are of significant interest in drug development due to their diverse biological activities. Notably, they have been identified as inhibitors of HIV-1 integrase and as antagonists at the glycine site of the NMDA receptor.

3.1. Inhibition of HIV-1 Integrase

Derivatives of this compound have been shown to act as HIV-1 integrase strand transfer inhibitors (INSTIs). The core structure, including the indole ring and the C2-carboxyl group, can chelate with the two magnesium ions (Mg²⁺) present in the active site of the integrase enzyme. This interaction blocks the strand transfer step, which is essential for the integration of the viral DNA into the host genome, thereby inhibiting viral replication.[1]

3.2. NMDA Receptor Antagonism

This compound also functions as a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. By binding to this site, it prevents the binding of glycine, which is necessary for the full activation of the NMDA receptor by the neurotransmitter glutamate. This modulation of NMDA receptor activity makes it a scaffold of interest for investigating treatments for neurological conditions.

Experimental and Logical Workflows

The determination of a melting point is a fundamental step in the characterization and identification of a synthesized or unknown solid organic compound.

4.1. Workflow for Melting Point Determination

The following diagram illustrates the systematic process for determining the melting point of a solid sample like this compound.

References

- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]

In-Depth Technical Guide on the Acid Dissociation Constant (pKa) of 1H-Indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 1H-indole-2-carboxylic acid, a crucial parameter for understanding its physicochemical properties and behavior in biological systems. This document details experimentally determined and predicted pKa values, outlines methodologies for its determination, and presents a visual representation of its dissociation.

Quantitative Data on the pKa of this compound

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the dissociation of the carboxylic acid proton is the primary acidic equilibrium in aqueous solutions.

| Parameter | Value | Method | Reference |

| Experimental pKa | -0.55 | UV Spectroscopy (Hammett's Acidity Function Method) | |

| Predicted pKa | 4.44 ± 0.30 | Computational Prediction | |

| Predicted pKa | 3.54 ± 0.30 | Computational Prediction (for a related compound, 3-(Carboxymethyl)-1H-indole-2-carboxylic acid) | [1] |

Note: The experimentally determined pKa value of -0.55 was obtained in perchloric acid media and reflects the protonation of the indole ring, indicating it is a very weak base. The predicted values, on the other hand, refer to the dissociation of the carboxylic acid proton and are more relevant for physiological pH.

Dissociation Equilibrium of this compound

The dissociation of the carboxylic acid group of this compound in an aqueous solution can be represented by the following equilibrium:

Caption: Dissociation equilibrium of this compound.

Experimental Protocols for pKa Determination

Several robust methods are available for the experimental determination of the pKa of carboxylic acids like this compound. The most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[2][3] It involves the gradual addition of a titrant (a strong base, e.g., NaOH) of known concentration to a solution of the analyte (this compound) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a solution of this compound of a known concentration (e.g., 1 mM) in deionized water. A co-solvent like DMSO may be used if solubility is low, with the final concentration of the co-solvent kept minimal (e.g., <2% v/v).

-

Prepare a standardized solution of a strong base, such as 0.1 M NaOH, ensuring it is free from carbonate.

-

To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl can be added to the analyte solution.

-

-

Instrumentation and Calibration:

-

Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

-

Titration Procedure:

-

Place a known volume of the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a stirrer.

-

Begin the titration by adding small, precise volumes of the standardized NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the value.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence point is the point of steepest slope on the curve, which can be precisely determined from the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another widely used method for pKa determination, particularly for compounds with a chromophore, which this compound possesses. This method relies on the principle that the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra.

Experimental Workflow:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

-

Sample Preparation:

-

Prepare a set of samples by diluting the stock solution to the same final concentration in each of the buffer solutions.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelengths where the absorbance difference between the fully protonated and fully deprotonated species is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the chosen analytical wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa corresponds to the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully protonated form, and AB is the absorbance of the fully deprotonated form.

-

Other Relevant Experimental Methods

While potentiometric titration and UV-Vis spectrophotometry are the most common methods, other techniques can also be employed for pKa determination:

-

Capillary Electrophoresis (CE): This technique separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio. By measuring the mobility of this compound at different pH values, its pKa can be determined. CE is particularly useful for impure samples and requires only a small amount of material.

-

Raman Spectroscopy: This method can distinguish between the protonated (-COOH) and deprotonated (-COO⁻) forms of the carboxylic acid group based on their different vibrational frequencies. By monitoring the changes in the Raman spectrum as a function of pH, the pKa can be determined.

References

- 1. 3-(Carboxymethyl)-1H-indole-2-carboxylic acid CAS#: 31529-27-8 [m.chemicalbook.com]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

1H-indole-2-carboxylic acid solubility in DMSO

An In-Depth Technical Guide to the Solubility of 1H-Indole-2-Carboxylic Acid in Dimethyl Sulfoxide (DMSO)

Introduction

This compound (ICA) is an aromatic heterocyclic compound featuring a fused bicyclic structure of a benzene and a pyrrole ring, with a carboxylic acid group at the second position.[1] This indole core is a prevalent structural motif in numerous biologically active molecules, making ICA a valuable building block in organic synthesis and a subject of interest in drug discovery.[1] Its applications are explored in various therapeutic areas, including as an antiviral agent against HIV-1 integrase and in the study of neurological diseases due to its role as a competitive antagonist at the glycine site of the NMDA receptor.[2]

The solubility of a compound is a critical physicochemical property that significantly influences its handling, formulation, and application in research and development. For compounds like ICA with limited aqueous solubility, organic solvents such as dimethyl sulfoxide (DMSO) are indispensable for preparing stock solutions for biological screening and in vitro assays.[1] This guide provides a comprehensive overview of the solubility of this compound in DMSO, detailing quantitative data, experimental protocols for solubility determination, and the molecular interactions governing its dissolution.

Quantitative Solubility Data

Dimethyl sulfoxide is recognized as a highly effective solvent for this compound.[1] The reported solubility values exhibit some variation, which can be attributed to differences in experimental methods (e.g., equilibrium vs. kinetic solubility), the purity of the compound, and the specific conditions of the DMSO used (e.g., anhydrous vs. hygroscopic).

| Parameter | Value | Conditions | Source |

| Equilibrium Solubility | 32.0 - 32.23 mg/mL | 25°C | |

| Maximum Stock Concentration | 100 mg/mL | Ultrasonic assistance may be required. | |

| Formulation Solubility | ≥ 2.5 mg/mL | In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |

Note: Hygroscopic DMSO can significantly impact the solubility of the product; using newly opened DMSO is recommended for achieving maximum solubility.

Molecular Interactions and Factors Influencing Solubility

The high solubility of this compound in DMSO is a result of favorable intermolecular interactions between the solute and the solvent. DMSO is a highly polar aprotic solvent with a strong ability to act as a hydrogen bond acceptor.

Key interactions include:

-

Hydrogen Bonding: The oxygen atom of the sulfoxide group in DMSO acts as a potent hydrogen bond acceptor for the acidic proton of the carboxylic acid group and the proton on the indole nitrogen.

-

Dipolar Interactions: The polar nature of both the indole ring system and the carboxylic acid group allows for strong dipolar interactions with the highly polar DMSO molecules.

-

Sulfur-π Interactions: The sulfur atom in DMSO can engage in favorable interactions with the π-electron system of the indole ring.

These combined interactions effectively overcome the crystal lattice energy of solid ICA, allowing it to dissolve readily.

Figure 1. Key intermolecular interactions between this compound and DMSO.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental results. Several standard methods are employed, each with specific applications.

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent under specific conditions.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a microcentrifuge tube or vial.

-

Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1 mL).

-

Equilibration: Seal the container and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the resulting suspension at high speed to pellet the excess, undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particulates.

-

Analysis: Dilute the clear, filtered solution with an appropriate solvent to bring the concentration into the linear range of an analytical instrument (e.g., HPLC-UV or LC-MS).

-

Quantification: Analyze the diluted sample and calculate the concentration by comparing its response (e.g., peak area) to a calibration curve generated from a known analytical standard. The original solubility is then calculated by applying the dilution factor.

Figure 2. Workflow for equilibrium solubility determination using the shake-flask method.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to assess the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in pure DMSO (e.g., 10 or 20 mM).

-

Dispensing: Dispense the DMSO stock solution into a microplate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Precipitation Monitoring: Monitor the solution for the appearance of a precipitate, which causes turbidity or opalescence.

-

Measurement: Measure the turbidity using a microplate reader (nephelometer) at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The concentration at which a significant increase in absorbance/turbidity is observed compared to a blank (buffer with DMSO) is defined as the kinetic solubility.

NMR-Based Solubility Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy offers a precise method for determining the concentration of a compound in solution, making it suitable for solubility measurement.

Methodology:

-

Sample Preparation: Prepare a series of solutions with a targeted concentration (e.g., 1 mM) in deuterated DMSO (DMSO-d6). The samples are typically shaken vigorously and left to equilibrate.

-

NMR Acquisition: Acquire a 1H NMR spectrum for each sample.

-

Quantification: Determine the exact concentration by integrating the NMR peaks and comparing them to a reference spectrum of a known internal standard (e.g., isoleucine) using methods like PULCON (Pulse Length based Concentration determination). The highest concentration that forms a clear solution is reported as the solubility.

Application in Drug Discovery and Research

The ability to dissolve this compound in DMSO at high concentrations is fundamental to its use in biological research.

-

High-Throughput Screening (HTS): For screening large compound libraries, compounds are typically stored as 10-20 mM stock solutions in DMSO. The high solubility of ICA in DMSO facilitates its inclusion in such screening campaigns.

-

In Vitro Assays: In studies investigating ICA's activity as an HIV-1 integrase inhibitor or an NMDA receptor antagonist, DMSO stock solutions are diluted into aqueous assay buffers to achieve the desired final concentrations for testing. The initial dissolution in DMSO is a critical first step to ensure the compound is available in a monomeric state for interaction with its biological target.

References

Solubility Profile of 1H-Indole-2-Carboxylic Acid in Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1H-indole-2-carboxylic acid in methanol, a critical parameter for the development of pharmaceuticals and other chemical processes. Understanding the solubility behavior of this indole derivative is essential for designing efficient crystallization, purification, and formulation protocols. This document presents quantitative solubility data, details the experimental methodology for its determination, and provides a logical workflow for solubility assessment.

Quantitative Solubility Data

The solubility of this compound in methanol has been experimentally determined across a range of temperatures. The data, presented in Table 1, indicates a positive correlation between temperature and solubility; as the temperature of the methanol increases, so does the amount of this compound that can be dissolved. This information is crucial for optimizing processes such as recrystallization, where temperature manipulation is used to control the precipitation of the solute.

| Temperature (K) | Mole Fraction (x) |

| 278.15 | 0.0103 |

| 283.15 | 0.0124 |

| 288.15 | 0.0148 |

| 293.15 | 0.0176 |

| 298.15 | 0.0209 |

| 303.15 | 0.0248 |

| 308.15 | 0.0294 |

| 313.15 | 0.0348 |

| 318.15 | 0.0412 |

| 323.15 | 0.0487 |

| 328.15 | 0.0575 |

| 333.15 | 0.0678 |

| 338.15 | 0.0799 |

| 343.15 | 0.0941 |

| 348.15 | 0.1107 |

| 353.15 | 0.1301 |

| 358.15 | 0.1526 |

| 360.15 | 0.1625 |

Table 1. Experimental mole fraction solubility of this compound in methanol at various temperatures under atmospheric pressure. Data sourced from the Journal of Chemical & Engineering Data[1].

Experimental Protocol for Solubility Determination

The quantitative data presented in this guide was obtained using the synthetic method, a common technique for determining the solubility of solid compounds in liquids. The following is a detailed description of the methodology.

Objective: To determine the saturation temperature of a solid-liquid mixture of known composition.

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer

-

Precision temperature controller with a circulating water/oil bath

-

Calibrated thermometer or temperature probe (e.g., Pt100)

-

Laser monitoring system

-

Analytical balance

Procedure:

-

Preparation of the Mixture: A known mass of this compound and a known mass of methanol are accurately weighed and placed into the jacketed glass vessel.

-

Heating and Dissolution: The mixture is continuously stirred while the temperature of the circulating bath is gradually increased. This process continues until all the solid solute has completely dissolved, resulting in a clear solution.

-

Cooling and Saturation Point Detection: The temperature of the system is then slowly decreased at a controlled rate.

-

Laser Monitoring: A laser beam is passed through the solution, and the intensity of the transmitted light is monitored by a detector. The point at which the solid begins to precipitate marks the saturation temperature. This is observed as a sudden decrease in the intensity of the transmitted light due to the scattering of light by the newly formed solid particles.

-

Data Recording: The temperature at which precipitation is first observed is recorded as the equilibrium solubility temperature for that specific composition.

-

Repetition: The process is repeated for different compositions of solute and solvent to generate a comprehensive solubility curve.

This synthetic method, coupled with laser monitoring, provides a precise and reliable means of determining the solubility of compounds like this compound in various solvents.[1][2]

Logical Workflow for Solubility Assessment

The following diagram illustrates a generalized workflow for assessing the solubility of a compound, a fundamental process in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the NMR Spectral Data of 1H-Indole-2-Carboxylic Acid

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 1H-indole-2-carboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document presents quantitative NMR data in structured tables, details experimental protocols, and visualizes key structural and analytical information.

Molecular Structure and Atom Numbering

The structural formula of this compound is presented below, with atoms numbered for clear correlation with the NMR spectral data. This numbering convention is used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Quantitative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data (DMSO-d₆, 600 MHz)[1]

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H1 (NH) | 11.74 | s | - |

| H3 | 7.11 | s | - |

| H4 | 7.65 | d | 7.8 |

| H5 | 7.06 | dd | 7.8, 7.2 |

| H6 | 7.24 | dd | 8.4, 7.2 |

| H7 | 7.46 | d | 8.4 |

| COOH | ~13.0 | br s | - |

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Table 2: ¹³C NMR Spectral Data (DMSO-d₆, 150 MHz)[1]

| Carbon Atom | Chemical Shift (δ) ppm |

| C2 | 128.9 |

| C3 | 107.79 |

| C3a | 127.3 |

| C4 | 122.4 |

| C5 | 120.4 |

| C6 | 124.7 |

| C7 | 112.96 |

| C7a | 137.7 |

| COOH | 163.3 |

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to the excellent solubility of the compound and the downfield shift of the residual solvent peak, which minimizes signal overlap.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

NMR Spectrometer and Parameters

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

2D NMR (COSY, HSQC, HMBC) Acquisition Parameters (Typical):

-

Standard pulse sequences for COSY, HSQC, and HMBC experiments should be used.

-

Spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.

-

The number of increments in the indirect dimension and the number of scans per increment will depend on the desired resolution and the sample concentration.

Analysis of 2D NMR Spectra (Predicted)

¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings within the molecule. The expected key correlations are:

-

H4 with H5 .

-

H5 with H4 and H6 .

-

H6 with H5 and H7 .

-

H7 with H6 .

The following diagram illustrates the expected COSY correlations.

Caption: Predicted ¹H-¹H COSY correlations for the aromatic protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates protons with their directly attached carbons. The expected correlations are:

-

H3 with C3 .

-

H4 with C4 .

-

H5 with C5 .

-

H6 with C6 .

-

H7 with C7 .

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure. Key expected long-range correlations include:

-

H1 (NH) to C2, C3, C7a .

-

H3 to C2, C3a, C7a, COOH .

-

H4 to C3a, C5, C6, C7a .

-

H7 to C3a, C5, C6, C7a .

Logical Workflow for NMR Data Analysis

The following diagram outlines a logical workflow for the complete NMR spectral analysis of this compound.

Caption: Logical workflow for NMR spectral analysis.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound. For definitive structural elucidation and analysis, it is always recommended to acquire a full suite of 1D and 2D NMR experiments on the specific sample of interest.

1H-indole-2-carboxylic acid 1H NMR spectrum

An In-Depth Technical Guide to the 1H NMR Spectrum of 1H-Indole-2-Carboxylic Acid

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, tailored for researchers, scientists, and professionals in the field of drug development. It encompasses a comprehensive data summary, a detailed experimental protocol for spectral acquisition, and a logical workflow diagram for the NMR process.

1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton in its molecular structure. The analysis was conducted in deuterated dimethyl sulfoxide (DMSO-d6), and the chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: 1H NMR Spectral Data for this compound in DMSO-d6

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| COOH | ~13.0 | Broad Singlet | - |

| H1 (N-H) | ~11.8 | Broad Singlet | - |

| H4 | 7.67 | Doublet (d) | 7.6 |

| H7 | 7.48 | Doublet (d) | 8.1 |

| H5 | 7.26 | Triplet (t) | 8.1 |

| H3 | 7.14 | Singlet (s) | - |

| H6 | 7.08 | Triplet (t) | 7.6 |

Note: Data is compiled from publicly available spectral databases.[1] The specific chemical shifts and coupling constants can vary slightly depending on the experimental conditions such as solvent, concentration, and instrument frequency.

The downfield shifts for the carboxylic acid and N-H protons are characteristic and are due to their acidic nature and participation in hydrogen bonding with the DMSO solvent. The protons on the benzene ring (H4, H5, H6, H7) appear in the aromatic region (7.0-7.7 ppm), with multiplicities consistent with ortho- and meta-couplings. The H3 proton on the pyrrole ring appears as a singlet, as it has no adjacent proton neighbors.

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a standard methodology for acquiring a high-resolution 1H NMR spectrum of this compound.

Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d6, 99.8% D)

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

Vortex mixer

-

Filtration apparatus (e.g., pipette with glass wool)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.[1]

-

Ensure complete dissolution by gentle agitation or using a vortex mixer. The solubility may be enhanced by slight warming if necessary.

-

-

Sample Filtration:

-

To remove any particulate matter that could degrade spectral quality, filter the solution. A common method is to pass the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

-

-

NMR Tube Loading:

-

Transfer the filtered solution into the NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely and label it clearly.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field on the deuterium signal of the DMSO-d6 solvent.

-

Shim the magnetic field to achieve a high level of homogeneity, which is critical for obtaining sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters, including:

-

Pulse angle (e.g., 30-90 degrees)

-

Acquisition time (typically 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds)

-

Number of scans (NS), typically 8, 16, or 32 for sufficient signal-to-noise ratio.

-

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d6 to its known value (δ ~2.50 ppm).

-

Integrate the signals to determine the relative ratios of the protons.

-

Analyze the peak multiplicities and coupling constants to confirm proton assignments.

-

Visualization of Experimental Workflow

The logical flow of the NMR experiment, from initial sample handling to final data analysis, is depicted in the following diagram.

Caption: Workflow for a typical 1H NMR experiment.

References

A Technical Guide to the ¹³C NMR Analysis of 1H-Indole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1H-indole-2-carboxylic acid. This document outlines the experimental methodology for acquiring ¹³C NMR data, presents a comprehensive summary of the chemical shifts, and offers a brief analysis of the spectral data. The information herein is intended to serve as a valuable resource for the structural elucidation and characterization of this and related indole compounds.

Experimental Protocols

The acquisition of high-quality ¹³C NMR spectra for this compound requires careful sample preparation and specific instrument parameters. The following is a generalized protocol based on standard laboratory practices for small organic molecules.

Sample Preparation:

-

Sample Purity: The this compound sample should be of high purity to avoid interference from impurities in the ¹³C NMR spectrum.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a commonly used solvent for indole derivatives due to its ability to dissolve polar compounds and the downfield shift of its residual peak, which minimizes spectral overlap.[1] Deuterated chloroform (CDCl₃) can also be used.[2]

-

Concentration: A concentration of 50-100 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.

-

Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.[2]

-

Procedure: The accurately weighed sample is dissolved in the deuterated solvent within a 5 mm NMR tube. Gentle agitation or sonication can be used to ensure complete dissolution.

Instrumentation and Data Acquisition:

-

Spectrometer: The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument, which corresponds to a ¹³C frequency of 100 MHz or 101 MHz.[1][3]

-

Pulse Sequence: A standard proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.

-

Acquisition Parameters (Typical):

-

Spectral Width: Approximately 200-240 ppm to encompass all carbon signals.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significant number of scans (e.g., 1024 or more) is often required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the ¹³C NMR chemical shifts for this compound recorded in DMSO-d₆ at 100 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 162.5 |

| C-7a | 136.2 |

| C-2 | 130.9 |

| C-3a | 127.6 |

| C-4 | 123.5 |

| C-6 | 121.8 |

| C-5 | 120.1 |

| C-7 | 112.4 |

| C-3 | 103.2 |

Data sourced from a study on indole-2-carboxylic acid derivatives.

Mandatory Visualizations

Caption: Molecular structure of this compound with atom numbering.

Caption: Experimental workflow for 13C NMR analysis.

Spectral Analysis

The ¹³C NMR spectrum of this compound provides distinct signals for each of the nine carbon atoms.

-

Carboxylic Carbon: The carbon of the carboxylic acid group (C=O) is the most deshielded, appearing at 162.5 ppm. This significant downfield shift is characteristic of carbonyl carbons in carboxylic acids.

-

Aromatic and Heterocyclic Carbons: The seven carbons of the indole ring resonate in the aromatic region, generally between 100 and 140 ppm.

-

The quaternary carbons C-2, C-3a, and C-7a, which are bonded to other carbons or the nitrogen atom, appear at 130.9 ppm, 127.6 ppm, and 136.2 ppm, respectively. The C-2 is deshielded due to its proximity to the electron-withdrawing carboxylic acid group and the nitrogen atom.

-

The protonated carbons of the benzene ring (C-4, C-5, C-6, and C-7) are found between 112.4 ppm and 123.5 ppm.

-

The C-3 carbon appears at the most upfield position (103.2 ppm) in the indole ring, which is a characteristic feature of the indole system.

-

This detailed ¹³C NMR data, in conjunction with other spectroscopic techniques, is crucial for the unambiguous structural confirmation of this compound and its derivatives in various research and development applications.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1H-Indole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 1H-indole-2-carboxylic acid. This document details the characteristic vibrational modes of the molecule, presents a quantitative summary of its key spectral features, outlines a standard experimental protocol for data acquisition, and illustrates the structure-spectrum correlations.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to its vibrational modes. For this compound, the IR spectrum is a unique fingerprint arising from the vibrations of its constituent functional groups: the indole ring, the carboxylic acid moiety, the N-H bond, and the aromatic C-H bonds.

The key functional groups and their expected vibrational regions are:

-

N-H stretch: Typically observed in the region of 3500-3300 cm⁻¹.

-

O-H stretch (Carboxylic Acid): A very broad and strong absorption in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretching vibrations.

-

C-H stretch (Aromatic): Appears above 3000 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption in the 1750-1680 cm⁻¹ range.

-

C=C stretch (Aromatic Ring): Multiple bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-O stretch and O-H bend (Carboxylic Acid): Found in the fingerprint region, typically between 1440-1210 cm⁻¹.

Quantitative Infrared Spectroscopy Data

The following table summarizes the principal infrared absorption bands for this compound. The data is compiled from various spectroscopic sources and literature precedents.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3350 | Medium | ν(N-H) | N-H stretch (Indole) |

| 3300-2500 | Strong, Broad | ν(O-H) | O-H stretch (Carboxylic Acid) |

| >3000 | Weak-Medium | ν(C-H) | Aromatic C-H stretch |

| ~1680-1710 | Strong | ν(C=O) | Carbonyl stretch (Carboxylic Acid) |

| ~1600-1450 | Medium-Weak | ν(C=C) | Aromatic C=C ring stretch |

| ~1440-1395 | Medium | δ(O-H) | In-plane O-H bend |

| ~1320-1210 | Strong | ν(C-O) | C-O stretch |

| ~950-910 | Medium, Broad | γ(O-H) | Out-of-plane O-H bend |

Experimental Protocol for FTIR Spectroscopy

This section outlines a standard procedure for acquiring the FTIR spectrum of a solid sample of this compound using the potassium bromide (KBr) pellet method.

3.1. Materials and Equipment

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Analytical balance

-

Spatula

-

Drying oven

-

This compound (analytical grade)

-

Potassium bromide (KBr), spectroscopy grade

3.2. Procedure

-

Drying: Dry the this compound sample and the KBr powder in an oven at 105-110°C for at least 2 hours to remove any adsorbed water. Moisture can lead to broad O-H absorptions in the spectrum.

-

Sample Preparation: In a dry agate mortar, weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

-

Grinding: Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. This will form a transparent or translucent KBr pellet containing the dispersed sample.

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Spectrum Recording: Record the infrared spectrum over the desired range, typically 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded prior to the sample measurement and automatically subtracted.

-

Data Processing: Process the acquired spectrum as needed (e.g., baseline correction, smoothing).

Visualization of Structure-Spectrum Correlations

The following diagrams illustrate the relationship between the functional groups of this compound and their characteristic IR absorption regions, as well as a typical experimental workflow.

Caption: Correlation between functional groups and IR regions.

Caption: Workflow for KBr pellet FTIR analysis.

An In-depth Technical Guide on the UV-Vis Absorption of 1H-Indole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption properties of 1H-indole-2-carboxylic acid (ICA). This document includes key spectral data, detailed experimental protocols for obtaining UV-Vis spectra, and a visual representation of the experimental workflow.

Introduction

This compound is a heterocyclic compound that serves as a fundamental structural motif in numerous biologically active molecules and natural products. Its indole core is a significant chromophore, absorbing light in the ultraviolet region of the electromagnetic spectrum. The position and intensity of these absorption bands are sensitive to the molecular environment, including the solvent and pH. Understanding the UV-Vis absorption characteristics of ICA is crucial for its quantification, purity assessment, and for studying its interactions in various chemical and biological systems.

UV-Vis Absorption Spectral Data

The UV-Vis absorption spectrum of this compound is characterized by multiple absorption bands arising from π → π* electronic transitions within the indole ring. The precise wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are influenced by the solvent environment.

Table 1: UV-Vis Absorption Data for this compound in Various Solvents

| Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Water | Not explicitly stated, but four bands are present. | Not available | [1] |

| Aqueous H₂SO₄ | Multiple bands observed, specific values not tabulated. | Not available | [1] |

| 0.02 M Sodium Phosphate Buffer (pH 7.0) | ~280, ~290 (shoulder) | Not available | |

| 0.1 M Sodium Phosphate Buffer (pH 2.5) | ~285, ~295 (shoulder) | Not available |

Note: Molar absorptivity values for this compound are not widely reported in the literature in tabular form. The λmax values in aqueous buffers are estimated from graphical data.

Experimental Protocol for UV-Vis Spectroscopy

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

Spectroscopic grade solvents (e.g., ethanol, methanol, water, acetonitrile)

-

Volumetric flasks (Class A)

-

Analytical balance

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

Preparation of Stock Solution

-

Accurately weigh a precise amount of this compound (e.g., 10 mg).

-

Quantitatively transfer the weighed solid to a volumetric flask (e.g., 100 mL).

-

Dissolve the solid in a small amount of the chosen solvent.

-

Once fully dissolved, dilute the solution to the mark with the same solvent.

-

Calculate the molar concentration of the stock solution.

Preparation of Working Solutions

-

Perform serial dilutions of the stock solution to prepare a series of working solutions of known concentrations.

-

The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Spectrophotometric Measurement

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the reference and sample holders and record a baseline spectrum.

-

Rinse the sample cuvette with the working solution of the lowest concentration three times before filling it.

-

Place the sample cuvette in the sample holder and record the UV-Vis spectrum.

-

Repeat the measurement for all working solutions, from the lowest to the highest concentration.

-

Save and export the spectral data for analysis.

Data Analysis

-

From the obtained spectra, identify the wavelengths of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the molar concentration, calculate the molar absorptivity at each λmax. This can be determined from the slope of a plot of absorbance versus concentration.

Mandatory Visualizations

Experimental Workflow for UV-Vis Analysis

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum of this compound.

Caption: Experimental workflow for UV-Vis absorption analysis of this compound.

Logical Relationship of Key Parameters

The following diagram illustrates the relationship between key parameters in UV-Vis spectrophotometry as described by the Beer-Lambert Law.

Caption: Relationship of parameters in the Beer-Lambert Law.

References

Quantum Chemical Blueprint of 1H-Indole-2-Carboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 1H-Indole-2-carboxylic acid is a versatile scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its biological activity is intrinsically linked to its three-dimensional structure, electronic properties, and vibrational dynamics. Understanding these characteristics at a quantum mechanical level is paramount for rational drug design and the development of novel therapeutics. This technical guide provides an in-depth analysis of this compound, leveraging quantum chemical calculations and experimental data to offer a comprehensive molecular portrait for researchers, scientists, and drug development professionals.

Computational Methodology

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have proven to be invaluable in elucidating the molecular properties of this compound. These theoretical investigations provide a detailed picture of the molecule's geometry, vibrational modes, and electronic structure, which complements and aids in the interpretation of experimental findings.

Experimental Protocols

X-ray Diffraction: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method has been instrumental in establishing its crystal and molecular structures, revealing the formation of planar ribbons held together by intermolecular O–H···O and N–H···O hydrogen bonds.[1][2]

Infrared Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The experimental IR spectrum of solid this compound provides crucial information about the functional groups present and the nature of intermolecular interactions, such as hydrogen bonding.[1][2] For instance, the N-H stretching vibration is observed around 3350 cm⁻¹, indicative of its involvement in an intermolecular N-H···O hydrogen bond.[1]

Computational Details: A common theoretical approach involves geometry optimization and vibrational frequency calculations using DFT. The B3LYP functional, often paired with basis sets like 6-311++G(d,p), has been shown to provide results in good agreement with experimental data for bond lengths and angles of the most stable conformer of the this compound monomer. More advanced functionals, such as ωB97X-D, have also been employed, particularly in studies of substituted indole-2-carboxylic acid derivatives, to accurately model intermolecular interactions.

A typical computational workflow for these calculations is depicted below:

Molecular Geometry

The planarity of the indole ring system is a defining feature of this compound. The conjugated six-membered and five-membered rings are nearly coplanar. The carboxylic acid group is only slightly twisted out of the plane of the indole ring. The tables below present a comparison of selected experimental and calculated geometric parameters for the monomer of this compound.

Table 1: Selected Bond Lengths (Å) of this compound

| Bond | Experimental (X-ray) | Calculated (B3LYP/6-311++G(d,p)) |

| N1-C2 | 1.375 | 1.381 |

| C2-C3 | 1.432 | 1.435 |

| C3-C3A | 1.378 | 1.385 |

| C3A-C4 | 1.402 | 1.405 |

| C4-C5 | 1.383 | 1.391 |

| C5-C6 | 1.401 | 1.407 |

| C6-C7 | 1.381 | 1.389 |

| C7-C7A | 1.403 | 1.408 |

| C7A-N1 | 1.384 | 1.390 |

| C2-C8 | 1.463 | 1.470 |

| C8-O1 | 1.221 | 1.215 |

| C8-O2 | 1.314 | 1.354 |

| O2-H1 | 0.820 | 0.971 |

| N1-H2 | 0.860 | 1.011 |

Experimental data sourced from Morzyk-Ociepa et al. (2004). Calculated data is for the most stable conformer.

Table 2: Selected Bond Angles (°) of this compound

| Angle | Experimental (X-ray) | Calculated (B3LYP/6-311++G(d,p)) |

| C7A-N1-C2 | 108.7 | 108.9 |

| N1-C2-C3 | 110.1 | 110.0 |

| C2-C3-C3A | 107.0 | 107.1 |

| C3-C3A-C7A | 107.6 | 107.5 |

| C3A-C7A-N1 | 106.6 | 106.5 |

| N1-C2-C8 | 125.1 | 124.9 |

| C3-C2-C8 | 124.8 | 125.1 |

| C2-C8-O1 | 123.0 | 123.5 |

| C2-C8-O2 | 113.6 | 113.2 |

| O1-C8-O2 | 123.4 | 123.3 |

| C8-O2-H1 | 106.0 | 106.3 |

Experimental data sourced from Morzyk-Ociepa et al. (2004). Calculated data is for the most stable conformer.

Vibrational Analysis

The vibrational spectrum of this compound provides a fingerprint of its molecular structure and bonding. The table below summarizes key experimental and calculated vibrational frequencies and their assignments.

Table 3: Selected Vibrational Frequencies (cm⁻¹) of this compound

| Vibrational Mode | Experimental (Solid, KBr) | Calculated (B3LYP/6-311++G(d,p)) | Assignment |

| ν(N-H) | ~3350 | 3453 (monomer) | N-H stretching (intermolecularly H-bonded in solid) |

| ν(O-H) | broad band ~3200-2000 | 3580 (monomer) | O-H stretching (involved in H-bonding) |

| ν(C=O) | ~1670 | 1735 (monomer) | Carbonyl stretching |

| ν(C=C) | ~1580, 1540 | 1590, 1555 | Aromatic C=C stretching |

| δ(N-H) | ~1450 | 1460 | N-H in-plane bending |

| δ(O-H) | ~1390 | 1395 | O-H in-plane bending |

| ν(C-O) | ~1290 | 1285 | C-O stretching |

Experimental data sourced from Morzyk-Ociepa et al. (2004) and other spectroscopic studies. Calculated frequencies for the monomer are typically higher than experimental solid-state values due to the absence of intermolecular interactions.

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as potent modulators of various biological targets, highlighting the therapeutic potential of this scaffold. The versatility of its chemical structure allows for modifications that can tune its activity towards specific enzymes and receptors.

Inhibition of HIV-1 Integrase

One of the notable activities of this compound derivatives is the inhibition of HIV-1 integrase, a key enzyme in the viral life cycle. The core structure, particularly the indole nitrogen and the carboxylic acid group, can chelate with the two magnesium ions in the active site of the enzyme, thereby blocking its strand transfer activity.

Anticancer and Anti-inflammatory Pathways

The this compound scaffold is also prevalent in the design of anticancer and anti-inflammatory agents. Derivatives have been shown to target a range of proteins and signaling pathways implicated in cancer and inflammation.

For instance, some derivatives act as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are involved in tumor immune escape. Others have been designed to target the 14-3-3η protein, which is involved in various cellular processes including cell cycle progression and apoptosis. In the context of inflammation, derivatives have been developed as antagonists of the CysLT1 receptor, a key player in the inflammatory cascade. Furthermore, some compounds exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, which is often mediated by the NF-κB signaling pathway.

Conclusion

Quantum chemical calculations provide a powerful lens through which to view the molecular world of this compound. The synergy between theoretical predictions and experimental data offers a robust framework for understanding its structure-activity relationships. This detailed knowledge is crucial for the continued development of novel and effective therapeutic agents based on this privileged scaffold. The insights presented in this guide are intended to facilitate further research and empower drug development professionals in their quest for next-generation medicines.

References

A Comprehensive Technical Guide to the Analytical Characterization of 1H-Indole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical methodologies for the characterization of 1H-indole-2-carboxylic acid, a key building block in numerous pharmaceuticals. This document details experimental protocols, data interpretation, and visualization of analytical workflows to support research, development, and quality control activities.

Physicochemical Properties

This compound is a solid, crystalline compound. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Melting Point | 202-206 °C | |

| LogP | 2.31 | [2] |

| pKa | No data available | |

| Solubility | Soluble in methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, ethyl acetate, dichloromethane, toluene, and 1,4-dioxane. Limited solubility in water. | [3] |

| Appearance | Solid |

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the elucidation of the molecular structure and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR (400 MHz, DMSO-d₆) and ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shift Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Position | δ (ppm) | Position | δ (ppm) |

| H1 (NH) | 11.80 | C2 (C=O) | 163.5 |

| H3 | 7.14 | C3 | 108.3 |

| H4 | 7.67 | C3a | 127.8 |

| H5 | 7.14 | C4 | 124.2 |

| H6 | 7.08 | C5 | 121.9 |

| H7 | 7.48 | C6 | 120.2 |

| COOH | 13.00 | C7 | 112.5 |

| C7a | 137.2 |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Data compiled from various sources.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.5 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (indole) | ~3300 | Medium |

| O-H Stretch (carboxylic acid) | 3000-2500 (broad) | Strong, Broad |

| C=O Stretch (carboxylic acid) | ~1680 | Strong |

| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-N Stretch | ~1330 | Medium |

| C-O Stretch | ~1250 | Medium |

| O-H Bend | ~920 | Medium, Broad |

Note: The exact peak positions may vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull).

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the spectrum of the sample from 4000 to 400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.

Table 4: Key Mass Fragments of this compound (Electron Ionization)

| m/z | Ion | Proposed Structure |

| 161 | [M]⁺ | Molecular Ion |

| 144 | [M - OH]⁺ | Loss of hydroxyl radical |

| 116 | [M - COOH]⁺ | Loss of carboxyl group |

| 89 | [C₇H₅]⁺ | Indole ring fragment |

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for quantitative analysis.

While a specific, validated HPLC method for this compound is not detailed in the initial search results, a method can be adapted from the analysis of the closely related compound, octahydro-1H-indole-2-carboxylic acid.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 275 nm).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.

-

Sample Solution: Accurately weigh and dissolve the sample to be tested in the mobile phase to a similar concentration as the working standard.

-

-

Analysis:

-

Inject the standard solutions to establish system suitability (e.g., retention time, peak area reproducibility, tailing factor) and to generate a calibration curve if quantification is required.

-

Inject the sample solution.

-

Purity Calculation: The purity of the sample can be determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

-

Thermal Analysis

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or ceramic pan.

-

TGA/DSC Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

DSC Curve: The endothermic peak in the DSC curve corresponds to the melting point of the compound.

-

TGA Curve: The TGA curve shows the weight loss of the sample as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

-

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

References

- 1. Spectral and thermal studies of divalent transition metal with indole-2-carboxylic acid and 4-substituted hydrazinethiocarbamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the HPLC Analysis of 1H-Indole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust method for the analysis of 1H-indole-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein are based on established principles for the analysis of indole derivatives and are designed to ensure accuracy, precision, and reliability for research and quality control purposes.

Introduction

This compound is a key heterocyclic compound and a valuable building block in medicinal chemistry. It serves as a precursor and intermediate in the synthesis of a variety of pharmacologically active agents, including novel HIV-1 integrase inhibitors. Given its importance, the ability to accurately quantify this compound and its related impurities is critical for ensuring the quality of raw materials, monitoring reaction progress, and guaranteeing the purity of final drug substances. This document details a stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for these applications.

Principle of HPLC Analysis